molecular formula C26H24Cl2N2O2S B11072059 2-[4-(2,3-dichlorophenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

2-[4-(2,3-dichlorophenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

Cat. No.: B11072059
M. Wt: 499.5 g/mol
InChI Key: XDDBXSDCSIZKEW-UHFFFAOYSA-N
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Description

The compound “2-[4-(2,3-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE” is a complex organic molecule that features multiple functional groups, including a quinoline derivative, a thiophene ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the quinoline and thiophene rings, followed by their functionalization and coupling. Key steps might include:

    Formation of the Quinoline Ring: This could be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Formation of the Thiophene Ring: This could involve a Gewald reaction, where a ketone, sulfur, and a nitrile react in the presence of a base.

    Coupling Reactions: The quinoline and thiophene derivatives could be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Functionalization: Introduction of the cyanide group could be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale with consistent results.

    Purification Techniques: Using methods such as recrystallization, chromatography, and distillation to purify the final product.

    Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation and Reduction: The quinoline and thiophene rings can be oxidized or reduced under appropriate conditions.

    Substitution Reactions: The chlorine atoms on the phenyl ring and the cyanide group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be further functionalized through cross-coupling reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium cyanide, potassium tert-butoxide.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Reduced quinoline and thiophene derivatives.

    Substitution Products: Compounds with different substituents on the phenyl ring or cyanide group.

Scientific Research Applications

    Medicinal Chemistry: It could be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2,3-Dichlorophenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydro-1(2H)-quinolinyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-3-yl acetate
  • **2-[4-(2,3-Dichlorophenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydro-1(2H)-quinolinyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-3-yl methyl ether

Uniqueness

This compound is unique due to the presence of multiple functional groups that can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C26H24Cl2N2O2S

Molecular Weight

499.5 g/mol

IUPAC Name

2-[4-(2,3-dichlorophenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C26H24Cl2N2O2S/c27-19-9-5-8-16(25(19)28)17-13-23(32)30(20-10-6-11-21(31)24(17)20)26-18(14-29)15-7-3-1-2-4-12-22(15)33-26/h5,8-9,17H,1-4,6-7,10-13H2

InChI Key

XDDBXSDCSIZKEW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N3C4=C(C(CC3=O)C5=C(C(=CC=C5)Cl)Cl)C(=O)CCC4)C#N

Origin of Product

United States

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